4-chloro-1-(methylsulfonyl)-1H-indole
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Overview
Description
4-chloro-1-(methylsulfonyl)-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The compound this compound is characterized by a chlorine atom at the 4th position and a methylsulfonyl group at the 1st position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(methylsulfonyl)-1H-indole typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where the indole ring undergoes chlorination and sulfonylation. The reaction conditions often include the use of chlorinating agents like thionyl chloride (SOCl₂) and sulfonylating agents such as methylsulfonyl chloride (CH₃SO₂Cl) under acidic or basic conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-(methylsulfonyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic aromatic substitution can occur at the chlorine position, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted indole derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
4-chloro-1-(methylsulfonyl)-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-chloro-1-(methylsulfonyl)-1H-indole involves its interaction with specific molecular targets. The chlorine and methylsulfonyl groups can influence the compound’s reactivity and binding affinity to biological molecules. The pathways involved may include inhibition of enzymes or interaction with cellular receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-chloro-1-(methylsulfonyl)-1H-pyrrolo[2,3-b]pyridine: Similar in structure but with a pyridine ring instead of an indole ring.
4-chloro-1-naphthol: Contains a naphthalene ring with a chlorine and hydroxyl group.
Uniqueness
4-chloro-1-(methylsulfonyl)-1H-indole is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its combination of a chlorine atom and a methylsulfonyl group makes it a versatile compound for various synthetic and research applications .
Properties
CAS No. |
88131-69-5 |
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Molecular Formula |
C9H8ClNO2S |
Molecular Weight |
229.68 g/mol |
IUPAC Name |
4-chloro-1-methylsulfonylindole |
InChI |
InChI=1S/C9H8ClNO2S/c1-14(12,13)11-6-5-7-8(10)3-2-4-9(7)11/h2-6H,1H3 |
InChI Key |
UNERFDDGYIEHDU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1C=CC2=C1C=CC=C2Cl |
Origin of Product |
United States |
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